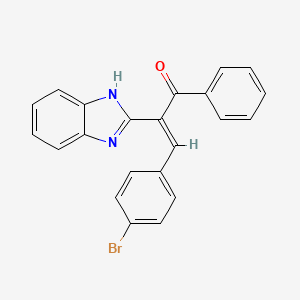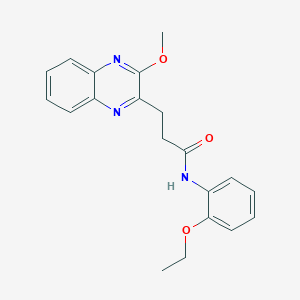![molecular formula C18H29N3O2S B5340138 N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)
N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea, also known as MPMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPMPU belongs to the class of urea derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. This compound has also been shown to bind to the dopamine receptor and modulate its activity, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. This compound has also been found to reduce the levels of oxidative stress and inflammation, which may contribute to its potential use in the treatment of various diseases.
実験室実験の利点と制限
N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy have not been established. Additionally, the optimal dosage and administration route for this compound have not been determined.
将来の方向性
There are several future directions for research on N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea. One potential direction is to further investigate its potential use in the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells, and more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. This compound has shown promising results in improving cognitive function and reducing the symptoms of Parkinson's disease and Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans. Finally, more research is needed to determine the optimal dosage and administration route for this compound and to establish its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. It has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of specific enzymes and receptors in the body, which may explain its potential therapeutic effects. However, more research is needed to determine its safety and efficacy in humans and to establish the optimal dosage and administration route.
合成法
The synthesis of N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea involves the reaction of 2-(methylthio)aniline with N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl) carbamate. The reaction takes place in the presence of a base and a catalyst. The final product is obtained by crystallization and purification.
科学的研究の応用
N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
特性
IUPAC Name |
1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-20-12-9-15(10-13-20)21(11-6-14-23-2)18(22)19-16-7-4-5-8-17(16)24-3/h4-5,7-8,15H,6,9-14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPHGETZJYBBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CCCOC)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-2-thienyl)sulfonyl]indoline](/img/structure/B5340055.png)
![6-{2-[5-(4-fluorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5340057.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340070.png)

![N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5340098.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-diethylacetamide](/img/structure/B5340104.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340107.png)
![(2-chloro-6-methoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5340109.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)


![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5340148.png)

